Elovl1-IN-2

Beschreibung

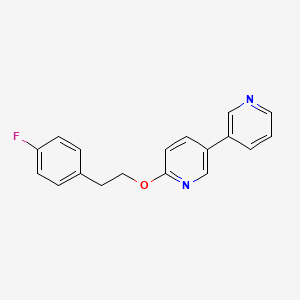

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H15FN2O |

|---|---|

Molekulargewicht |

294.3 g/mol |

IUPAC-Name |

2-[2-(4-fluorophenyl)ethoxy]-5-pyridin-3-ylpyridine |

InChI |

InChI=1S/C18H15FN2O/c19-17-6-3-14(4-7-17)9-11-22-18-8-5-16(13-21-18)15-2-1-10-20-12-15/h1-8,10,12-13H,9,11H2 |

InChI-Schlüssel |

ORFSLMVMPYSSHX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=CN=C(C=C2)OCCC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Delving into the Mechanism of Action of Elovl1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elovl1-IN-2 is a small molecule inhibitor of Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1), a critical enzyme in the biosynthesis of very-long-chain fatty acids (VLCFAs). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory potency, the experimental protocols used for its characterization, and its place within the broader context of ELOVL1-related signaling pathways. The information presented is collated from the primary scientific literature to support further research and drug development efforts targeting ELOVL1.

Introduction to ELOVL1

ELOVL1 is an endoplasmic reticulum-resident transmembrane protein that catalyzes the first and rate-limiting step in the elongation of very-long-chain fatty acids. This process involves the addition of two-carbon units to a growing acyl-CoA chain. ELOVL1 exhibits substrate specificity, primarily acting on saturated and monounsaturated fatty acyl-CoAs, with a notable role in the production of C22:0 and longer fatty acids. These VLCFAs are essential components of various complex lipids, including ceramides and sphingolipids, which are integral to cellular membrane structure and signaling. Dysregulation of ELOVL1 activity and the subsequent accumulation of VLCFAs are implicated in the pathophysiology of several diseases, most notably X-linked adrenoleukodystrophy (X-ALD), a rare neurodegenerative disorder. Therefore, inhibition of ELOVL1 presents a promising therapeutic strategy for such conditions.

Quantitative Profile of this compound

This compound has been identified as a direct inhibitor of the ELOVL1 enzyme. Its potency has been quantified through both biochemical and cell-based assays. The following table summarizes the available quantitative data for this compound, also known as compound 2 in its primary publication.

| Assay Type | Target/System | Parameter | Value | Reference |

| Biochemical Assay | ELOVL1 Enzyme | IC50 | 21 µM | [1][2] |

| Cellular Assay | HEK293 Cells (C26:0 Synthesis) | IC50 | 6.7 µM | [1][2] |

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of ELOVL1. By binding to the enzyme, it prevents the condensation of malonyl-CoA with a long-chain acyl-CoA, which is the initial step of the fatty acid elongation cycle. This inhibition leads to a reduction in the synthesis of very-long-chain fatty acids. The primary mechanism is a reduction in the flux through the VLCFA biosynthesis pathway, thereby lowering the cellular levels of these lipids.

Signaling Pathway and Cellular Impact

The inhibition of ELOVL1 by this compound has direct consequences on lipid metabolism and downstream cellular processes. The following diagram illustrates the central role of ELOVL1 in VLCFA synthesis and the point of intervention for this compound.

Experimental Protocols

The characterization of this compound involved specific biochemical and cellular assays to determine its inhibitory activity. The methodologies are detailed below.

ELOVL1 Biochemical Assay

This assay directly measures the enzymatic activity of ELOVL1 and its inhibition by a test compound.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ELOVL1 enzyme.

-

Methodology:

-

Enzyme Source: Microsomes are prepared from cells overexpressing human ELOVL1.

-

Substrates: The reaction mixture includes a long-chain acyl-CoA substrate (e.g., C22:0-CoA) and radiolabeled malonyl-CoA (e.g., [2-¹⁴C]malonyl-CoA).

-

Inhibitor Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of concentrations.

-

Reaction: The ELOVL1-containing microsomes are pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of the substrates.

-

Termination and Extraction: The reaction is stopped after a defined period, and the lipids are extracted.

-

Detection: The radiolabeled elongated fatty acid products are separated from the unreacted malonyl-CoA, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactivity incorporated into the elongated fatty acid product is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

HEK293 C26:0 Cellular Assay

This assay assesses the ability of a compound to inhibit the synthesis of C26:0 fatty acids in a cellular context.

-

Objective: To determine the IC50 of this compound for the inhibition of C26:0 lysophosphatidylcholine (LPC) synthesis in HEK293 cells.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Lipid Extraction: After treatment, the cells are harvested, and total lipids are extracted.

-

Sample Preparation: The lipid extract is processed, which may include a saponification step to release the fatty acids.

-

Derivatization: The fatty acids are derivatized to facilitate their analysis by mass spectrometry.

-

LC-MS/MS Analysis: The levels of C26:0 LPC are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The levels of C26:0 LPC in treated cells are normalized to an internal standard and compared to vehicle-treated control cells. The IC50 value is calculated from the resulting concentration-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the characterization of an ELOVL1 inhibitor like this compound.

Conclusion

This compound is a characterized inhibitor of the ELOVL1 enzyme, demonstrating activity in both biochemical and cellular assays. Its mechanism of action is the direct inhibition of the rate-limiting step in very-long-chain fatty acid biosynthesis. The data and protocols presented herein provide a foundational understanding for researchers engaged in the study of ELOVL1 and the development of therapeutics for VLCFA-related disorders. Further investigation into the selectivity profile and in vivo efficacy of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

The Function and Inhibition of ELOVL1: A Technical Guide to Elovl1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in the synthesis of very long-chain fatty acids (VLCFAs), catalyzing the rate-limiting step in the elongation of fatty acids with 20 carbons or more. Dysregulation of ELOVL1 activity and the subsequent accumulation of VLCFAs, particularly C24:0 and C26:0, are hallmarks of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disease. This has positioned ELOVL1 as a key therapeutic target for X-ALD and other related disorders. This technical guide provides an in-depth overview of the function of ELOVL1, the mechanism of its inhibition, and a detailed examination of the research tool compound, Elovl1-IN-2. We will explore the quantitative data associated with its inhibitory activity, detailed experimental protocols for its characterization, and the signaling pathways in which ELOVL1 is involved.

Introduction to ELOVL1 Function

ELOVL1 is an integral membrane protein located in the endoplasmic reticulum. It is one of seven human ELOVL enzymes, each with distinct substrate specificities. ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acyl-CoAs, playing a crucial role in the production of C22:0, C24:0, and C26:0 fatty acids. These VLCFAs are essential components of cellular lipids, including sphingolipids and glycerophospholipids, which are vital for various cellular functions such as membrane structure, signal transduction, and myelin sheath formation.

In the context of X-linked adrenoleukodystrophy, mutations in the ABCD1 gene lead to a dysfunctional ABCD1 protein, a peroxisomal transporter responsible for importing VLCFAs into the peroxisome for degradation. This defect results in the accumulation of VLCFAs in the cytoplasm, which are then available as substrates for further elongation by ELOVL1, exacerbating the pathological accumulation of these lipids in tissues and plasma. Therefore, inhibiting ELOVL1 presents a promising substrate reduction therapy for X-ALD.

This compound: A Research Tool for ELOVL1 Inhibition

This compound is a small molecule inhibitor of the ELOVL1 enzyme. While it has served as a valuable tool for studying the function of ELOVL1, it is characterized by relatively weak inhibitory activity compared to other more potent inhibitors that have since been developed.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and other relevant ELOVL1 inhibitors is summarized in the table below. This data is crucial for comparing the efficacy of different compounds in biochemical and cellular contexts.

| Compound | Biochemical IC50 (μM) | Cellular IC50 (μM) | Cell Type | Assay Endpoint | Reference |

| This compound | 21 | 6.7 | HEK293 | C26:0 Lysophosphatidylcholine reduction | [1] |

| ELOVL1-IN-1 | Not Reported | Potent | Fibroblasts, B-lymphocytes, Microglia | VLCFA and C26:0 LPC reduction | [2] |

| ELOVL1-IN-3 (Compound 22) | Potent | 0.0004 (400 pM) | HEK293 | C26:0 Lysophosphatidylcholine reduction | [3][4] |

Signaling and Metabolic Pathways

The central role of ELOVL1 in VLCFA metabolism and its pathological significance in X-ALD can be visualized in the following signaling pathway.

References

Technical Guide: Inhibition of Very-Long-Chain Fatty Acid Synthesis by ELOVL1 Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are essential lipids with carbon chains of 22 atoms or more. They play critical roles in various physiological processes, including the formation of cellular membranes, the synthesis of sphingolipids like ceramides, and the maintenance of the skin's permeability barrier.[1] The synthesis of VLCFAs is a cyclical process involving a series of enzymatic reactions, with the initial and rate-limiting step being catalyzed by the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes.[2]

Of the seven identified mammalian ELOVL enzymes, ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acids beyond C22, leading to the production of C24 and C26 VLCFAs.[3][4] Dysregulation of VLCFA metabolism, often due to genetic mutations affecting their degradation, can lead to their accumulation and is associated with severe pathologies, most notably X-linked adrenoleukodystrophy (X-ALD).[1] X-ALD is a neurodegenerative disorder caused by mutations in the ABCD1 gene, which impairs the peroxisomal beta-oxidation of VLCFAs. The resulting accumulation of VLCFAs is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.

This has led to the development of substrate reduction therapies aimed at inhibiting ELOVL1 to decrease the production of these pathogenic VLCFAs. Small molecule inhibitors of ELOVL1, such as those from the pyrimidine ether-based class, represent a promising therapeutic strategy for X-ALD and other disorders associated with VLCFA accumulation. This technical guide provides an in-depth overview of a potent ELOVL1 inhibitor, referred to in the literature as Compound 22 (commercially available as ELOVL1-IN-3), a close analogue of Elovl1-IN-2, and its role in the modulation of VLCFA synthesis.

Mechanism of Action

This compound and its analogues are potent and selective inhibitors of the ELOVL1 enzyme. ELOVL1 catalyzes the condensation of malonyl-CoA with a long-chain acyl-CoA substrate, the first and rate-limiting step in the elongation of very-long-chain fatty acids. By inhibiting ELOVL1, these compounds block the extension of fatty acid chains beyond C22, thereby reducing the synthesis of C24 and C26 VLCFAs. This mechanism of action is particularly relevant in the context of X-ALD, where the impaired degradation of VLCFAs leads to their accumulation. By reducing the synthetic output, ELOVL1 inhibitors can help to restore the balance of these fatty acids in affected tissues.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of the representative ELOVL1 inhibitor, Compound 22.

Table 1: In Vitro Potency and Selectivity of Compound 22

| Parameter | Value |

| ELOVL1 IC50 (HEK293 cells) | 400 pM |

| ELOVL4 IC50 | >50 µM |

| ELOVL6 IC50 | >50 µM |

| ELOVL7 IC50 | >50 µM |

Table 2: In Vivo Efficacy of Compound 22 in an Abcd1 Knockout Mouse Model of ALD

| Treatment Group (mg/kg) | Reduction in Blood C26:0 Lysophosphatidylcholine (LPC) |

| 1 | Significant reduction |

| 8 | Near wild-type levels |

| 32 | Near wild-type levels |

Table 3: Pharmacokinetic Parameters of Compound 22 in Preclinical Species

| Species | Dosing Route | Dose (mg/kg) | Treatment Duration | Outcome |

| C57BL/6 Mice (Abcd1 KO) | Oral (p.o.), once daily | 1-32 | 3 months | Significantly reduced blood C26:0 LPC levels. |

| Sprague-Dawley Rats | Oral (p.o.), once daily | 10 or 50 | 28 days | Significantly reduced blood C26:0 LPC levels. |

| Cynomolgus Monkeys | Oral (p.o.), once daily | 6.5 or 50 | 14 days | Significantly reduced blood C26:0 LPC levels. |

Experimental Protocols

In Vitro ELOVL1 Enzyme Inhibition Assay (Radiometric)

This protocol describes a high-throughput radiometric screen used to identify and characterize inhibitors of the ELOVL1 enzyme.

Materials:

-

HEPES buffer (50 mM, pH 6.8)

-

Rotenone

-

Microsomes from cells overexpressing ELOVL1

-

d4-C22-CoA (deuterium-labeled substrate)

-

[¹⁴C]-Malonyl-CoA (radiolabeled substrate)

-

NADPH

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a substrate mixture containing d4-C22-CoA, [¹⁴C]-Malonyl-CoA, and NADPH in HEPES buffer with rotenone.

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the microsomal preparation to each well.

-

Pre-incubate the microsomes with the test compound.

-

Initiate the enzymatic reaction by adding the substrate mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes).

-

Terminate the reaction.

-

Add scintillation fluid to each well.

-

Measure the incorporation of [¹⁴C] into the elongated fatty acid product using a microplate scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay for VLCFA Synthesis in HEK293 Cells

This protocol details a cellular assay to measure the inhibition of C26:0 VLCFA synthesis in a human cell line.

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Control vehicle (DMSO)

-

Reagents for lipid extraction (e.g., chloroform, methanol)

-

Internal standards for mass spectrometry

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture HEK293 cells in appropriate multi-well plates to a desired confluency.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24-72 hours).

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells and perform lipid extraction using a suitable solvent system.

-

Analyze the lipid extracts by LC-MS to quantify the levels of C26:0 containing lipids, such as lysohexacosanoylphosphatidylcholine (LPC(C26:0)).

-

Normalize the C26:0 lipid levels to a relevant internal standard and/or total protein concentration.

-

Calculate the percent inhibition of C26:0 synthesis at each compound concentration and determine the IC50 value.

Visualizations

Signaling and Metabolic Pathways

Caption: The Very-Long-Chain Fatty Acid (VLCFA) synthesis pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the characterization of ELOVL1 inhibitors.

Logical Relationship Diagram

Caption: The logical relationship between X-ALD pathology and ELOVL1 inhibition.

References

- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ELOVL1 in X-Linked Adrenoleukodystrophy: A Technical Guide for Researchers and Drug Development Professionals

Abstract

X-linked adrenoleukodystrophy (X-ALD) is a devastating neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFAs)[1]. This technical guide provides an in-depth examination of the crucial role of the enzyme Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) in the pathophysiology of X-ALD. ELOVL1 is the key elongase responsible for the synthesis of saturated and monounsaturated VLCFAs, including the pathognomonic C26:0 species that accumulates in X-ALD patients[2]. While the primary defect in X-ALD lies in the impaired peroxisomal β-oxidation of VLCFAs due to a dysfunctional ABCD1 transporter, the continuous synthesis of these toxic lipids by ELOVL1 exacerbates the disease pathology[1][3]. This guide will detail the biochemical function of ELOVL1, its dysregulation in X-ALD, and its emergence as a promising therapeutic target. We will present quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.

Introduction to X-Linked Adrenoleukodystrophy

X-linked adrenoleukodystrophy is a genetic disorder with a wide spectrum of clinical phenotypes, ranging from the rapidly progressive childhood cerebral form (ccALD) to the slower-onset adrenomyeloneuropathy (AMN) that affects adults[4]. All forms of X-ALD are caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALDP. The dysfunction of ALDP leads to impaired transport of VLCFA-CoA esters into peroxisomes for degradation via β-oxidation. This results in the accumulation of saturated VLCFAs, particularly hexacosanoic acid (C26:0), in plasma and tissues, which is the biochemical hallmark of the disease. While the accumulation of VLCFAs is a central feature of X-ALD, the severity of the clinical phenotype does not always correlate with the absolute levels of these lipids in plasma. This suggests a complex interplay of genetic and environmental factors in the disease's progression.

ELOVL1: The Key Elongase in VLCFA Synthesis

ELOVL1 is a multi-pass transmembrane protein located in the endoplasmic reticulum and is a member of the ELO family of fatty acid elongases. It plays a critical rate-limiting role in the elongation of long-chain fatty acids into VLCFAs. Specifically, ELOVL1 is the primary enzyme responsible for the synthesis of both saturated (C26:0) and monounsaturated (C26:1) VLCFAs. The enzymatic process involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, with ELOVL1 catalyzing the initial condensation step.

The synthesis of VLCFAs is a multi-step process involving the concerted action of different ELOVL enzymes. ELOVL6 is responsible for elongating shorter fatty acids (up to C22:0), and its products then serve as substrates for ELOVL1 to produce C24:0 and C26:0 VLCFAs.

The Pathogenic Role of ELOVL1 in X-ALD

In healthy individuals, there is a balance between VLCFA synthesis and their degradation in peroxisomes. However, in X-ALD patients, the defective ABCD1 transporter disrupts this homeostasis. The impaired peroxisomal β-oxidation leads to an accumulation of VLCFA-CoA esters in the cytosol. This surplus of cytosolic VLCFAs becomes readily available as a substrate for ELOVL1, leading to an increased rate of elongation and the production of even longer, more toxic fatty acids. It is important to note that the expression of the ELOVL1 gene itself is not upregulated in X-ALD fibroblasts. The enhanced synthesis of VLCFAs is a direct consequence of the increased substrate availability.

This vicious cycle of impaired degradation and subsequent overproduction of VLCFAs by ELOVL1 is a central element in the molecular pathology of X-ALD. The accumulation of these lipids is thought to contribute to the demyelination, neuroinflammation, and axonal degeneration characteristic of the disease.

Quantitative Data on ELOVL1 and VLCFA Levels in X-ALD

Several studies have quantified the levels of VLCFAs in X-ALD patient-derived cells and the impact of targeting ELOVL1. The following tables summarize key quantitative findings.

Table 1: Very Long-Chain Fatty Acid (VLCFA) Levels in X-ALD Patient Fibroblasts

| Fatty Acid | Control Fibroblasts (nmol/mg protein) | X-ALD Fibroblasts (nmol/mg protein) | Fold Change | p-value | Reference |

| C24:0 | 0.25 ± 0.05 | 0.55 ± 0.12 | ~2.2 | <0.01 | |

| C26:0 | 0.02 ± 0.005 | 0.28 ± 0.07 | ~14 | <0.001 | |

| C26:0/C22:0 Ratio | 0.01 ± 0.003 | 0.15 ± 0.04 | ~15 | <0.001 |

Data are presented as mean ± standard deviation. Data are representative values compiled from the literature.

Table 2: Effect of ELOVL1 Knockdown on C26:0 Levels in X-ALD Fibroblasts

| Treatment | C26:0 Level (relative to untreated control) | Reduction in C26:0 (%) | p-value | Reference |

| Control siRNA | 1.00 | 0 | - | |

| ELOVL1 siRNA | 0.45 ± 0.08 | 55 | <0.01 |

Data are presented as mean ± standard deviation. X-ALD fibroblasts were treated with siRNA for 6 days.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ELOVL1's role in X-ALD.

siRNA-Mediated Knockdown of ELOVL1 in Human Fibroblasts

This protocol describes the transient knockdown of ELOVL1 expression in primary human fibroblasts using small interfering RNA (siRNA).

Materials:

-

Primary human fibroblasts (from X-ALD patients and healthy controls)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

ELOVL1-specific siRNA and non-targeting control siRNA (20 µM stock)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Twenty-four hours prior to transfection, seed fibroblasts in 6-well plates at a density of 1 x 10^5 cells per well in 2 ml of complete DMEM. Ensure cells are 60-80% confluent at the time of transfection.

-

Preparation of siRNA-Lipofectamine Complexes:

-

For each well, dilute 5 µl of siRNA (final concentration 50 nM) in 250 µl of Opti-MEM.

-

In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX in 250 µl of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 500 µl). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection:

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Add the 500 µl of siRNA-lipid complex to each well.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-transfection:

-

After the incubation period, add 1.5 ml of complete DMEM to each well without removing the transfection mixture.

-

Incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., Western blotting for protein knockdown verification or VLCFA analysis).

-

Analysis of Very Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for the extraction, derivatization, and quantification of VLCFAs from cultured fibroblasts.

Materials:

-

Cultured fibroblasts in a T25 flask

-

PBS

-

Methanol

-

Hexane

-

Internal standard (e.g., C23:0 fatty acid)

-

Acetyl chloride

-

Potassium carbonate (K2CO3) solution (6% w/v)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Cell Harvesting and Lipid Extraction:

-

Wash the confluent cell monolayer twice with PBS.

-

Scrape the cells into 1 ml of methanol.

-

Add the internal standard.

-

Add 2 ml of hexane and vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Collect the upper hexane layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

To the dried lipid extract, add 1 ml of methanol:acetyl chloride (20:1, v/v).

-

Incubate at 100°C for 1 hour.

-

Cool the sample to room temperature.

-

Add 1 ml of 6% K2CO3 solution to neutralize the reaction.

-

Add 1 ml of hexane and vortex to extract the FAMEs.

-

Centrifuge at 2000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject 1 µl of the FAME-containing hexane solution into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-1ms) and a temperature gradient program to separate the FAMEs.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the different fatty acid methyl esters.

-

Quantify the VLCFA levels by comparing the peak areas to that of the internal standard.

-

Western Blotting for ELOVL1 Protein Expression

This protocol details the detection and quantification of ELOVL1 protein levels in fibroblast lysates.

Materials:

-

Cultured fibroblasts

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against ELOVL1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ELOVL1 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualizing the Role of ELOVL1 in X-ALD

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of VLCFA metabolism and the impact of ABCD1 dysfunction in X-ALD.

Caption: Experimental workflow for ELOVL1 knockdown in X-ALD fibroblasts.

ELOVL1 as a Therapeutic Target for X-ALD

The central role of ELOVL1 in the synthesis of toxic VLCFAs makes it an attractive therapeutic target for X-ALD. The rationale for targeting ELOVL1 is based on the principle of substrate reduction therapy. By inhibiting the activity of ELOVL1, the rate of VLCFA synthesis can be reduced, thereby lowering the overall burden of these toxic lipids in cells and tissues.

Studies have demonstrated that the knockdown of ELOVL1 using siRNA effectively reduces the levels of C26:0 in X-ALD patient fibroblasts. This provides strong proof-of-concept for the therapeutic potential of targeting ELOVL1. Furthermore, the development of small molecule inhibitors of ELOVL1 is an active area of research. Such inhibitors could offer a pharmacological approach to managing VLCFA levels in X-ALD patients, potentially slowing disease progression and alleviating symptoms.

Conclusion

ELOVL1 is a pivotal enzyme in the pathophysiology of X-linked adrenoleukodystrophy. While not the primary cause of the disease, its role in the unabated synthesis of very long-chain fatty acids in the face of impaired degradation is a critical driver of the toxic lipid accumulation that characterizes X-ALD. The evidence strongly supports ELOVL1 as a high-value therapeutic target. This technical guide has provided a comprehensive overview of the function of ELOVL1, its role in X-ALD, and the experimental approaches used to study it. It is hoped that this resource will aid researchers and drug development professionals in their efforts to develop novel and effective therapies for this devastating disease.

References

- 1. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. X-linked adrenoleukodystrophy (X-ALD): clinical presentation and guidelines for diagnosis, follow-up and management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elovl1-IN-22: A Potent Inhibitor of Very Long-Chain Fatty Acid Elongation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and selective ELOVL1 inhibitor, Elovl1-IN-22. The information presented herein is intended to support research and drug development efforts targeting disorders associated with the accumulation of very long-chain fatty acids, such as X-linked adrenoleukodystrophy.

Introduction

Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a key microsomal enzyme responsible for the rate-limiting step in the synthesis of very long-chain fatty acids (VLCFAs), particularly those with 22 or more carbons. Dysregulation of ELOVL1 activity and the subsequent accumulation of VLCFAs are implicated in the pathophysiology of several diseases, most notably X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder.

This document focuses on Elovl1-IN-22 (also marketed as ELOVL1-IN-3), a highly potent and selective inhibitor of ELOVL1. It is important to distinguish this compound from another commercially available inhibitor, Elovl1-IN-2 , which exhibits significantly weaker activity.

Chemical Structure and Properties

Elovl1-IN-22 is a novel, orally bioavailable pyrimidine ether-based compound. Its detailed chemical properties are summarized in the table below.

| Property | Value |

| Compound Name | Elovl1-IN-22 |

| Synonyms | ELOVL1-22, ELOVL1-IN-3, (2S)-2-phenyl-4-[6-[[cis-3-(1H-pyrazol-1-yl)cyclobutyl]oxy]-4-pyrimidinyl]-morpholine |

| CAS Number | 2761063-99-2 |

| Molecular Formula | C21H23N5O2 |

| Molecular Weight | 377.4 g/mol |

| SMILES | N1(C2=NC=NC(O[C@H]3C--INVALID-LINK--C3)=C2)C--INVALID-LINK--OCC1 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Ethanol: 25 mg/mL; DMSO: 10 mM |

For the purpose of clarity, the less potent inhibitor, this compound, is detailed below:

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2761063-79-8 |

| Molecular Formula | C18H15FN2O |

| Molecular Weight | 294.32 g/mol |

| SMILES | FC(C=C1)=CC=C1CCOC(N=C2)=CC=C2C3=CC=CN=C3 |

Biological Activity and Pharmacokinetics

Elovl1-IN-22 is a highly potent inhibitor of ELOVL1, demonstrating significant activity in both biochemical and cellular assays. Its selectivity and in vivo efficacy make it a valuable tool for studying the role of ELOVL1 in health and disease.

In Vitro Activity

| Assay | Cell Line | Endpoint | IC50 / EC50 |

| ELOVL1-mediated LPC(C26:0) Synthesis | HEK293 | Inhibition of C26:0 lysophosphatidylcholine synthesis | 400 pM[1] |

| ELOVL1-mediated LPC(C26:0) Synthesis | HEK293 | Reduction of C26:0 VLCFA synthesis | 0.4 nM[2] |

| ELOVL1-mediated C26:0 LPC Synthesis | HEK293 | Selective inhibition | 100 nM (48 hours) |

| Selectivity over other elongases | - | IC50 | >50 µM for ELOVL4, -6, and -7[1] |

In Vivo Activity and Pharmacokinetics

Elovl1-IN-22 is orally bioavailable and CNS-penetrant.[2] In a murine model of adrenoleukodystrophy (ABCD1 knockout mice), oral administration of Elovl1-IN-22 demonstrated a significant, dose-dependent reduction of C26:0 lysophosphatidylcholine (LPC) levels in the blood, with higher doses approaching levels seen in wild-type mice.[2] Studies in Sprague-Dawley rats and cynomolgus monkeys also showed a significant reduction in blood C26:0 LPC levels following daily oral administration.

Signaling Pathways and Mechanism of Action

Elovl1-IN-22 exerts its therapeutic potential by directly inhibiting the enzymatic activity of ELOVL1, thereby reducing the production of VLCFAs. The accumulation of these fatty acids is a hallmark of X-linked adrenoleukodystrophy.

VLCFA Synthesis Pathway and the Role of ELOVL1 in X-ALD

Caption: VLCFA synthesis pathway and the site of action for Elovl1-IN-22.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of Elovl1-IN-22, based on published literature.

ELOVL1 Enzymatic Assay (Radiometric)

This assay measures the direct inhibition of ELOVL1 enzyme activity.

-

Enzyme Source: Microsomes from cells overexpressing human ELOVL1.

-

Substrates: A mixture of a radiolabeled fatty acyl-CoA (e.g., [14C]malonyl-CoA) and a non-labeled fatty acyl-CoA substrate for ELOVL1.

-

Reaction: The enzyme, substrates, and varying concentrations of the inhibitor (Elovl1-IN-22) are incubated in a suitable buffer system.

-

Detection: The reaction is stopped, and the radiolabeled elongated fatty acid product is extracted and quantified using scintillation counting.

-

Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for VLCFA Synthesis (LPC(C26:0) Measurement)

This assay assesses the ability of the inhibitor to reduce the synthesis of a specific VLCFA-containing lipid in a cellular context.

-

Cell Culture: HEK293 cells are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of Elovl1-IN-22 for a specified period (e.g., 48 hours).

-

Lipid Extraction: Cellular lipids are extracted using a suitable solvent system (e.g., Folch method).

-

Quantification: The levels of C26:0 lysophosphatidylcholine (LPC(C26:0)) are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Analysis: The reduction in LPC(C26:0) levels at each inhibitor concentration is used to determine the IC50 value.

In Vivo Efficacy Study in an X-ALD Mouse Model

This protocol evaluates the therapeutic potential of the inhibitor in a relevant animal model.

-

Animal Model: ABCD1 knockout mice, which mimic the biochemical abnormalities of X-ALD.

-

Dosing: Elovl1-IN-22 is administered orally to the mice at various doses, typically once daily for an extended period.

-

Sample Collection: Blood and tissue samples (e.g., brain, spinal cord) are collected at specified time points.

-

Biomarker Analysis: Levels of C26:0 LPC are measured in the collected samples using LC-MS/MS.

-

Data Analysis: The reduction in VLCFA levels in treated animals is compared to vehicle-treated controls to assess the in vivo efficacy of the compound.

Experimental Workflow

The development and characterization of an ELOVL1 inhibitor typically follows a structured workflow, from initial screening to in vivo validation.

Caption: A typical experimental workflow for the development of an ELOVL1 inhibitor.

Conclusion

Elovl1-IN-22 is a potent, selective, and orally bioavailable inhibitor of ELOVL1. Its ability to effectively reduce the synthesis of very long-chain fatty acids in both in vitro and in vivo models of X-linked adrenoleukodystrophy makes it a valuable research tool and a promising candidate for further therapeutic development. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their exploration of ELOVL1 inhibition as a therapeutic strategy.

References

The Impact of Elovl1-IN-2 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cellular pathways affected by Elovl1-IN-2, a known inhibitor of the Elongation of Very Long Chain Fatty Acids 1 (ELOVL1) enzyme. ELOVL1 is a critical rate-limiting enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are essential precursors for a variety of complex lipids, including ceramides and sphingolipids.[1] Dysregulation of ELOVL1 activity has been implicated in numerous pathologies, including metabolic disorders, skin diseases, neurodegenerative conditions, and cancer.[2] This document summarizes the known quantitative data for this compound, outlines relevant experimental protocols for studying its effects, and visualizes the core cellular pathways influenced by the inhibition of ELOVL1.

Introduction to ELOVL1 and its Inhibition

The ELOVL family of enzymes, comprising seven members (ELOVL1-7) in mammals, is responsible for the elongation of fatty acid chains beyond 16 carbons.[3] These enzymes are integral membrane proteins located in the endoplasmic reticulum.[4] ELOVL1 specifically catalyzes the condensation of an acyl-CoA with malonyl-CoA, the first and rate-limiting step in the elongation of saturated and monounsaturated fatty acids, particularly those with 22 or more carbons.[5] The products of this pathway, VLCFAs, are crucial for maintaining the integrity of cellular membranes, are components of the skin's water barrier, and serve as precursors for important signaling molecules.

Given the pivotal role of ELOVL1 in lipid metabolism, its inhibition presents a promising therapeutic strategy for diseases characterized by the accumulation of VLCFAs, such as X-linked adrenoleukodystrophy (X-ALD), and for cancers where altered lipid metabolism is a hallmark. This compound is a small molecule inhibitor of ELOVL1 that serves as a valuable tool for investigating the physiological and pathological roles of this enzyme.

Quantitative Data for this compound

The available quantitative data for this compound primarily relates to its inhibitory potency against the ELOVL1 enzyme. This information is crucial for designing experiments and for understanding the compound's therapeutic potential.

| Parameter | Value | Cell Line/System | Reference |

| Enzymatic IC50 | 21 µM | In vitro enzyme assay | |

| Cellular IC50 (C26 fatty acid reduction) | 6.7 µM | HEK293 cells |

Table 1: Inhibitory Potency of this compound

Cellular Pathways Affected by this compound

Inhibition of ELOVL1 by this compound is expected to have significant downstream effects on several interconnected cellular pathways. These effects stem from the depletion of VLCFAs and the subsequent impact on the synthesis of complex lipids.

Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The most direct effect of this compound is the disruption of the VLCFA elongation cycle. ELOVL1 is the key elongase responsible for the synthesis of saturated VLCFAs like C26:0. Its inhibition leads to a reduction in the cellular pool of these critical fatty acids.

Sphingolipid and Ceramide Metabolism

VLCFAs are essential substrates for the synthesis of sphingolipids and ceramides, which are critical components of cellular membranes and are involved in signal transduction. Inhibition of ELOVL1 can lead to a decrease in the levels of C24:0 and C26:0 ceramides and sphingomyelins. This alteration in the lipid profile can affect membrane fluidity, receptor function, and signaling pathways.

Peroxisomal Beta-Oxidation and X-linked Adrenoleukodystrophy (X-ALD)

In X-ALD, a genetic disorder, the transport of VLCFAs into peroxisomes for degradation is impaired, leading to their accumulation. This excess VLCFA-CoA in the cytosol becomes a substrate for further elongation by ELOVL1, exacerbating the pathology. Inhibition of ELOVL1 with compounds like this compound presents a substrate reduction therapy approach to lower the levels of pathogenic C26:0 fatty acids.

Experimental Protocols

To investigate the cellular effects of this compound, a combination of lipidomic, molecular, and cellular biology techniques can be employed.

Lipidomic Analysis by Mass Spectrometry

Objective: To quantify the changes in the cellular lipid profile, particularly VLCFAs, ceramides, and sphingolipids, following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., HEK293, primary fibroblasts) and treat with a dose-range of this compound or vehicle control for a specified time course.

-

Lipid Extraction: Harvest cells and perform lipid extraction using a modified Bligh-Dyer or Folch method.

-

Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS/MS). Employ targeted methods for the quantification of specific lipid species (e.g., C24:0, C26:0) or untargeted methods for a global lipidomic profile.

-

Data Analysis: Process the raw data to identify and quantify lipid species. Statistical analysis is then used to determine significant changes between treated and control groups.

Gene Expression Analysis

Objective: To determine if the inhibition of ELOVL1 activity by this compound leads to compensatory changes in the expression of other lipid metabolism-related genes.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

-

Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA and perform qRT-PCR to measure the expression levels of genes involved in fatty acid synthesis (e.g., ELOVL family members, FASN), sphingolipid metabolism (e.g., CERS family), and cholesterol biosynthesis (e.g., SREBP target genes).

-

Data Analysis: Normalize the expression of target genes to a stable housekeeping gene and calculate the fold change in expression relative to the vehicle control.

Cell Viability and Proliferation Assays

Objective: To assess the impact of VLCFA depletion on cell survival and growth.

Methodology:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and treat with increasing concentrations of this compound.

-

Viability/Proliferation Measurement: At various time points, assess cell viability using assays such as MTT, or measure cell proliferation using assays like BrdU incorporation or direct cell counting.

-

Data Analysis: Plot the viability or proliferation as a percentage of the control and determine the IC50 for the cytotoxic/cytostatic effect.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of ELOVL1 and VLCFAs in cellular physiology and disease. By inhibiting ELOVL1, this compound directly impacts the synthesis of VLCFAs, which in turn affects the composition and function of cellular membranes through altered sphingolipid and ceramide metabolism. The study of these effects using the outlined experimental approaches will provide deeper insights into the therapeutic potential of targeting ELOVL1 in a range of human diseases. Further research is warranted to explore the full spectrum of cellular pathways modulated by the inhibition of this key metabolic enzyme.

References

- 1. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ELOVL gene family plays a virtual role in response to breeding selection and lipid deposition in different tissues in chicken (Gallus gallus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

An In-Depth Technical Guide to the Target Validation of ELOVL1 Inhibitors

Audience: Researchers, scientists, and drug development professionals. Topic: This guide details the core target validation studies for ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1), a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs). We will use "Elovl1-IN-2" as a placeholder for a representative potent ELOVL1 inhibitor to frame the discussion on validation methodologies and data interpretation.

Introduction: ELOVL1 and its Therapeutic Relevance

Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) is a key enzyme in the fatty acid elongation system, which is located in the endoplasmic reticulum.[1][2] It catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids, specifically the synthesis of saturated and monounsaturated VLCFAs (≥C22).[3][4] ELOVL1 is the primary elongase responsible for producing C24:0 and C26:0 fatty acids, which are essential precursors for the synthesis of sphingolipids, a class of lipids vital for cell membrane structure and signaling.[2]

Mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFAs, lead to the neurodegenerative disease X-linked adrenoleukodystrophy (X-ALD). This genetic defect results in the pathological accumulation of VLCFAs in tissues and plasma, particularly in the brain, spinal cord, and adrenal glands. The accumulation of these VLCFAs, especially C26:0, is a central hallmark of X-ALD pathology. Consequently, inhibiting ELOVL1 to reduce the synthesis of these pathogenic lipids—a strategy known as substrate reduction therapy—presents a promising therapeutic approach for X-ALD and other diseases linked to VLCFA accumulation.

The Fatty Acid Elongation Cycle and ELOVL1's Role

The synthesis of VLCFAs is a four-step, cyclical process that occurs in the endoplasmic reticulum. ELOVL1 initiates this cycle by catalyzing the condensation of a fatty acyl-CoA with malonyl-CoA to add a two-carbon unit to the acyl chain. This is the rate-limiting step that determines the substrate specificity for producing very-long-chain fatty acids.

Target Validation Rationale: Substrate Reduction Therapy for X-ALD

In X-ALD, the genetic defect in the ABCD1 transporter prevents the breakdown of VLCFAs in peroxisomes. This leads to an accumulation of VLCFA-CoAs in the cytosol, which then become available as substrates for further elongation by ELOVL1, exacerbating the toxic buildup of C26:0. Targeting ELOVL1 with an inhibitor like this compound aims to break this cycle. By reducing the rate of VLCFA synthesis, the burden on the defective peroxisomal degradation pathway is lessened, leading to an overall decrease in cellular VLCFA levels.

Preclinical Evidence for ELOVL1 Target Validation

In Vitro Studies: Cellular Models

The initial validation of ELOVL1 as a target was performed using in vitro cell models, primarily fibroblasts derived from X-ALD patients, which inherently exhibit high levels of C26:0.

Experimental Approach: A common approach involves using siRNA to knock down ELOVL1 expression or applying a small molecule inhibitor like this compound. The primary endpoint is the measurement of VLCFA levels, typically C26:0, often analyzed as a ratio to C22:0 to normalize for general fatty acid content.

Quantitative Data Summary: The following table summarizes representative data from studies on X-ALD patient fibroblasts.

| Experimental Condition | Target | Readout | Result | Reference |

| ELOVL1 siRNA knockdown | ELOVL1 mRNA | D3-C26:0 levels | 32-40% reduction | |

| ELOVL1 siRNA knockdown | Endogenous C26:0 | C26:0 levels | 25-38% reduction | |

| ELOVL1 Inhibitor (100 nM) | ELOVL1 enzyme activity | C26:0 LPC synthesis | Selective inhibition |

LPC: Lysophosphatidylcholine

Representative Experimental Protocol: In Vitro ELOVL1 Inhibition Assay

-

Cell Culture:

-

Culture human fibroblasts from X-ALD patients in DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine at 37°C in a 5% CO2 incubator.

-

Plate cells in 6-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1% in all wells, including the vehicle control.

-

Replace the medium in each well with the medium containing the inhibitor or vehicle.

-

-

Incubation:

-

Incubate the treated cells for 72 hours to allow for changes in fatty acid metabolism and lipid turnover.

-

-

Lipid Extraction:

-

Wash cells twice with cold PBS, then scrape them into a methanol solution.

-

Add an internal standard (e.g., deuterated C26:0) to each sample for quantification.

-

Perform a Bligh-Dyer extraction using a chloroform:methanol:water mixture to separate the lipid phase.

-

-

Quantification by LC-MS/MS:

-

Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent.

-

Analyze the levels of C24:0, C26:0, and other relevant fatty acids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Calculate the ratio of C26:0 to C22:0 and determine the IC50 of the inhibitor.

-

In Vivo Studies: Animal Models

The most relevant animal model for X-ALD is the Abcd1 knockout mouse (Abcd1-/y), which recapitulates the biochemical defect of VLCFA accumulation.

Experimental Approach: Abcd1-/y mice are treated with an ELOVL1 inhibitor, typically via oral gavage, over a period ranging from days to months. Key tissues, including blood (plasma), brain, and spinal cord, are harvested to measure VLCFA levels.

Quantitative Data Summary: The table below presents representative data from studies using ELOVL1 inhibitors in Abcd1-/y mice.

| Inhibitor / Dose | Duration | Tissue | Readout | Result | Reference |

| CPD37 (100 mg/kg/day) | 30 days | Plasma | C26:0 levels | Reduction to wild-type levels | |

| CPD37 (100 mg/kg/day) | 30 days | Brain | C26:0 levels | Significant reduction | |

| ELOVL1-IN-3 (32 mg/kg/day) | 3 months | Blood | C26:0 LPC levels | Significant reduction | |

| ELOVL1-IN-3 (50 mg/kg/day) | 14 days | Blood (Monkey) | C26:0 LPC levels | 65% reduction |

CPD37 and ELOVL1-IN-3 are specific ELOVL1 inhibitors.

Representative Experimental Protocol: In Vivo Efficacy Study

-

Animal Model:

-

Use male Abcd1-/y mice aged 3 months. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Dosing:

-

Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

-

Administer the compound or vehicle daily via oral gavage at a specified dose (e.g., 30 mg/kg).

-

Treat the mice for a period of 30 days.

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.

-

Perfuse the animals with saline and harvest the brain and spinal cord. Flash-freeze all tissues in liquid nitrogen and store at -80°C.

-

-

Lipid Analysis:

-

Perform lipid extraction and LC-MS/MS analysis on plasma and homogenized tissue samples as described in the in vitro protocol.

-

Measure levels of C26:0 and C24:0 fatty acids and/or C26:0-lysophosphatidylcholine (a key biomarker).

-

-

Data Analysis:

-

Compare the VLCFA levels between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

-

References

- 1. genecards.org [genecards.org]

- 2. Rapamycin Inhibits Expression of Elongation of Very-long-chain Fatty Acids 1 and Synthesis of Docosahexaenoic Acid in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of ELOVL1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), lipids essential for numerous biological processes, including skin barrier function and myelination. In recent years, the inhibition of ELOVL1 has emerged as a promising therapeutic strategy, particularly for X-linked adrenoleukodystrophy (ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs. This technical guide provides an in-depth overview of the in vivo effects of ELOVL1 inhibition, summarizing key quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the underlying molecular pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage ELOVL1 inhibition for therapeutic benefit.

Rationale for ELOVL1 Inhibition

ELOVL1 is the primary elongase responsible for the synthesis of saturated and monounsaturated VLCFAs, specifically the elongation of C22 fatty acids to C26 fatty acids.[1][2] In ALD, mutations in the ABCD1 gene lead to impaired peroxisomal transport and degradation of VLCFAs, resulting in their accumulation in tissues and plasma.[3][4] This accumulation is believed to be a key driver of the pathology observed in ALD.[3] Therefore, inhibiting ELOVL1 to reduce the synthesis of these pathogenic VLCFAs presents a direct and targeted therapeutic approach.

In Vivo Models of ELOVL1 Inhibition

Two primary in vivo approaches have been utilized to study the effects of ELOVL1 inhibition: genetic modification in mice and pharmacological inhibition in ALD mouse models.

Genetic Inhibition: ELOVL1 Knockout Mice

-

Homozygous Knockout (Elovl1-/-): Complete knockout of the Elovl1 gene in mice results in neonatal lethality. These mice exhibit severe skin barrier defects, leading to rapid dehydration and death shortly after birth. This highlights the essential role of ELOVL1 in epidermal development.

-

Heterozygous Knockout (Elovl1+/-): Mice with a single copy of the Elovl1 gene are viable and appear healthy, with no adverse effects reported at six months of age. These animals show a tissue-specific reduction in C26:0 levels, with the most significant decreases observed in the central nervous system (CNS).

Pharmacological Inhibition in the Abcd1-/y Mouse Model of ALD

The Abcd1 knockout mouse (Abcd1-/y) is a widely used animal model for ALD, as it recapitulates the biochemical hallmark of the disease—VLCFA accumulation. Various small molecule inhibitors of ELOVL1 have been tested in this model to evaluate their therapeutic potential.

Quantitative Effects of ELOVL1 Inhibition on VLCFA Levels

Pharmacological inhibition of ELOVL1 has demonstrated a significant, dose-dependent reduction in VLCFA levels in various tissues of Abcd1-/y mice. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of ELOVL1 Inhibitor CPD37 on C26:0 Levels in Abcd1-/y Mice

| Tissue | Treatment Group | Dose (mg/kg/day) | Duration | % Reduction in C26:0 vs. Vehicle |

| Plasma | CPD37 | 100 | 30 days | Reached Wild-Type Levels |

| Brain | CPD37 | 10, 30, 100 | 12 days | Dose-dependent decrease |

| Spinal Cord | CPD37 | 10, 30, 100 | 12 days | Dose-dependent decrease |

| Liver | CPD37 | 10, 30, 100 | 12 days | Dose-dependent decrease |

Table 2: Effect of Pyrazole Amide ELOVL1 Inhibitors on C26:0 Levels in ALD Mouse Models

| Inhibitor | Tissue | % Reduction in C26:0 |

| Thiazole Amide Derivative | Blood | Near Wild-Type Levels |

| Thiazole Amide Derivative | Brain | Up to 65% |

Table 3: Effect of Pyrimidine Ether-Based ELOVL1 Inhibitors on C26:0-LPC Levels in ABCD1 KO Mice

| Inhibitor | Dose (mg/kg/day) | Duration | % Reduction in C26:0-LPC in Blood |

| Compound 22 | Not Specified | Not Specified | Near Wild-Type Levels |

Detailed Experimental Protocols

Generation of Elovl1 Heterozygous Knockout Mice

-

Method: CRISPR-Cas9 gene editing was used to delete a 1958 bp region of the Elovl1 gene, encompassing exons 2–8.

-

Animal Model: C57BL/6J mice.

-

Genotyping: PCR analysis of genomic DNA was used to confirm the deletion.

-

Phenotyping: Histopathological assessments were performed at six months of age to evaluate for any adverse effects. Lipid levels in various tissues were measured by mass spectrometry.

Pharmacological Inhibition Studies in Abcd1-/y Mice

-

Animal Model: Abcd1-/y mice on a C57BL/6J background.

-

Inhibitor: CPD37, an orally bioavailable and brain-penetrant ELOVL1 inhibitor.

-

Dosing Regimen: 3-month-old mice were treated daily via oral gavage with CPD37 at doses of 10, 30, or 100 mg/kg/day.

-

Sample Collection: Plasma, brain, and spinal cord tissues were collected at 7, 14, and 30 days post-treatment initiation.

-

Lipid Analysis: VLCFA levels (e.g., C26:0) and LysoPC C26:0 were quantified using mass spectrometry.

Stable Isotope Labeled Metabolic Tracing

-

Objective: To directly measure de novo fatty acid elongation in vivo.

-

Animal Model: Postnatal day 17–20 (P17–P20) wild-type mouse pups were used due to their high rate of myelination.

-

Protocol:

-

Pups were treated once daily for three consecutive days with the ELOVL1 inhibitor CPD37.

-

One hour after each CPD37 treatment, pups were administered 13C-labeled stearic acid (C18:0).

-

Tissues (brain, spinal cord, liver) were collected for analysis.

-

-

Analysis: Mass spectrometry was used to measure the incorporation of the 13C label into longer-chain fatty acids (e.g., 13C-C20:0, 13C-C22:0, 13C-C24:0).

Single Nuclei RNA-Seq (snRNA-seq)

-

Objective: To investigate the transcriptional changes induced by ELOVL1 inhibition in the Abcd1-/y mouse model.

-

Protocol:

-

Brain and spinal cord tissues were collected from wild-type, Abcd1-/y, and CPD37-treated Abcd1-/y mice.

-

Nuclei were isolated from the tissues.

-

snRNA-seq was performed to profile the transcriptome of individual nuclei.

-

-

Analysis: Differential gene expression analysis was conducted to identify genes and pathways that were altered by the Abcd1 knockout and subsequently corrected or otherwise affected by ELOVL1 inhibition.

Signaling Pathways and Molecular Mechanisms

ELOVL1-Mediated VLCFA Synthesis

The primary mechanism of action for ELOVL1 inhibitors is the direct blockade of the fatty acid elongation pathway at the ELOVL1-catalyzed step. This substrate reduction therapy effectively limits the production of C24:0 and C26:0 fatty acids.

Caption: ELOVL1 catalyzes the elongation of C22:0-CoA to C24:0-CoA, a key step in VLCFA synthesis. ELOVL1 inhibitors block this enzymatic activity.

Unfolded Protein Response (UPR) Induction

A significant and unexpected finding from in vivo studies is that pharmacological inhibition of ELOVL1 can induce the unfolded protein response (UPR). The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While the exact mechanism linking ELOVL1 inhibition to UPR activation is not fully elucidated, it is hypothesized that altering the lipid composition of the ER membrane through VLCFA reduction may disrupt ER homeostasis and protein folding.

Caption: A proposed pathway for the induction of the Unfolded Protein Response (UPR) by ELOVL1 inhibition, mediated by alterations in the ER membrane.

Broader Consequences and Future Directions

While ELOVL1 inhibition shows great promise for ALD, the observed transcriptional changes and UPR induction suggest that this therapeutic strategy may have broader consequences beyond the correction of lipid homeostasis. These findings underscore the importance of thorough preclinical safety evaluations for any ELOVL1 inhibitor intended for clinical development. Preclinical safety findings for some inhibitors have revealed toxicities in the skin, eye, and CNS, which has halted their progression.

Future research should focus on:

-

Elucidating the precise mechanisms by which ELOVL1 inhibition leads to UPR activation and other transcriptional changes.

-

Developing second-generation inhibitors with improved safety profiles and minimal off-target effects.

-

Investigating the long-term consequences of chronic ELOVL1 inhibition in vivo.

-

Exploring the potential of ELOVL1 inhibition for other disorders characterized by altered lipid metabolism.

By addressing these key areas, the scientific and medical communities can continue to advance the development of ELOVL1 inhibitors as a potentially transformative therapy for ALD and other debilitating diseases.

References

- 1. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Very Long-Chain Fatty Acids in Neurological Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1] They are essential components of cellular membranes, particularly in myelin, and are involved in various physiological processes.[2] However, the accumulation of VLCFAs due to defects in their metabolism can lead to severe neurological diseases.[1][3] This technical guide provides an in-depth overview of the role of VLCFAs in the pathophysiology of neurological disorders, with a focus on X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. It details the biochemical pathways, summarizes quantitative data, provides experimental protocols, and visualizes key processes to support researchers and professionals in drug development.

VLCFA Metabolism and Pathophysiology

VLCFAs are synthesized in the endoplasmic reticulum through a series of elongation steps catalyzed by a family of enzymes called elongases (ELOVLs), with ELOVL1 being the key enzyme for the synthesis of saturated VLCFAs like C26:0.[2] The degradation of VLCFAs occurs primarily in peroxisomes via β-oxidation. A critical step in this process is the transport of VLCFAs into the peroxisome, which is mediated by the ATP-binding cassette (ABC) transporter protein ABCD1 (also known as ALDP).

Mutations in the ABCD1 gene lead to X-linked adrenoleukodystrophy (X-ALD), a common peroxisomal disorder characterized by the accumulation of VLCFAs in tissues and plasma. This accumulation is particularly toxic to the white matter of the brain, the spinal cord, and the adrenal cortex. Similarly, Zellweger syndrome, a peroxisome biogenesis disorder, also results in the accumulation of VLCFAs due to non-functional peroxisomes.

The accumulation of VLCFAs disrupts cellular homeostasis through several mechanisms:

-

Membrane Destabilization: The incorporation of excess VLCFAs into cellular membranes, including myelin, alters their structure and function.

-

Oxidative Stress: VLCFA accumulation induces the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.

-

Neuroinflammation: VLCFAs trigger inflammatory responses in the central nervous system, involving the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.

-

Mitochondrial Dysfunction: The oxidative stress and inflammation caused by VLCFA accumulation can impair mitochondrial function, further exacerbating cellular damage.

Key Neurological Diseases Associated with VLCFA Accumulation

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is the most common inherited peroxisomal disorder, with a wide range of clinical presentations. The cerebral form (cALD) is characterized by rapid, inflammatory demyelination in the brain, leading to severe neurological disability and death. Adrenomyeloneuropathy (AMN), the adult-onset form, involves a slower progression of spinal cord dysfunction. The diagnosis of X-ALD is confirmed by the measurement of elevated VLCFA levels in plasma and genetic testing for ABCD1 mutations.

Zellweger Spectrum Disorders (ZSD)

ZSDs are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for peroxisome biogenesis. The most severe form is Zellweger syndrome, which is characterized by profound neurological abnormalities, liver disease, and early death. The accumulation of VLCFAs is a key biochemical hallmark of ZSDs.

Quantitative Data on VLCFA Levels

The following tables summarize the typical concentrations of VLCFAs in plasma and brain tissue of healthy individuals and patients with X-ALD and Zellweger syndrome.

Table 1: Plasma VLCFA Levels in Healthy Controls and X-ALD Patients

| Analyte | Healthy Controls | X-ALD Patients (Male) | Reference |

| C26:0 (µmol/L) | 0.15 - 1.9 | > 1.9 (often significantly higher) | |

| C24:0/C22:0 Ratio | 0.32 - 1.19 | > 1.0 (typically elevated) | |

| C26:0/C22:0 Ratio | 0.0 - 0.03 | > 0.02 (typically elevated) |

Table 2: VLCFA Levels in Brain White Matter

| Condition | C26:0 Levels | Reference |

| Healthy Control | Normal physiological levels | |

| X-ALD (AMN) | Elevated | |

| X-ALD (cALD) | Markedly elevated (higher than AMN) | |

| Zellweger Syndrome | Significantly elevated polyenoic VLCFAs |

Signaling Pathways

The accumulation of VLCFAs triggers complex signaling cascades that contribute to the pathology of neurological diseases.

VLCFA Synthesis and Degradation Pathway

Caption: Overview of VLCFA synthesis in the ER and degradation in the peroxisome.

VLCFA-Induced Neuroinflammation and Oxidative Stress

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for ELOVL1 Inhibitor, Elovl1-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs)[1][2][3]. It catalyzes the initial and rate-limiting step in the fatty acid elongation cycle[2][4]. Dysregulation of ELOVL1 activity has been implicated in various diseases, including X-linked adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs is a key pathological feature. Therefore, inhibitors of ELOVL1, such as the hypothetical compound "Elovl1-IN-2," are of significant interest for therapeutic development.

This document provides a detailed protocol for an in vitro microsomal assay to determine the inhibitory activity of compounds like this compound against the human ELOVL1 enzyme. Additionally, a cell-based assay protocol is included to assess the compound's efficacy in a cellular context.

I. ELOVL1 Microsomal Assay Protocol

This assay measures the enzymatic activity of ELOVL1 in a microsomal preparation by quantifying the elongation of a stable-isotope labeled substrate in the presence of an inhibitor.

A. Materials and Reagents:

-

Enzyme Source: Microsomes prepared from cells overexpressing human ELOVL1 (e.g., HEK293 cells).

-

Substrates:

-

d4-C22:0-CoA (deuterium-labeled C22:0-CoA)

-

Malonyl-CoA

-

-

Cofactor: NADPH

-

Inhibitor: this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Reaction Stop Solution: A solution to quench the enzymatic reaction (e.g., a strong acid or organic solvent).

-

Internal Standard: A known amount of a distinct fatty acid-CoA (e.g., C17:0-CoA) for mass spectrometry analysis.

-

Instrumentation:

-

Liquid chromatography-mass spectrometry (LC-MS) system.

-

Incubator or water bath.

-

Standard laboratory equipment (pipettes, tubes, etc.).

-

B. Experimental Workflow:

The following diagram illustrates the key steps in the ELOVL1 microsomal assay.

Caption: Workflow for the ELOVL1 in vitro microsomal assay.

C. Detailed Protocol:

-

Preparation of Reagents:

-

Prepare the assay buffer.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series to test a range of concentrations.

-

Prepare a substrate mixture containing d4-C22:0-CoA, Malonyl-CoA, and NADPH in the assay buffer. A typical concentration for d4-C22:0-CoA is 10 µM, for Malonyl-CoA is 350 nM, and for NADPH is 250 µM.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 15 µL of the ELOVL1 microsomal preparation (e.g., 75 µg/mL).

-

Add the desired concentration of this compound or vehicle control (DMSO).

-

Pre-incubate the microsomes with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding 15 µL of the substrate mixture.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 90 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a quenching solution.

-

Add the internal standard.

-

Perform hydrolysis and fatty acid extraction.

-

-

Data Acquisition and Analysis:

-

Analyze the extracted samples by LC-MS to quantify the amount of the elongated product (d4-C24:0-CoA) relative to the internal standard.

-

Calculate the percentage of ELOVL1 inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

D. Data Presentation:

The inhibitory activity of this compound can be summarized in the following table. Please note that the following data is for illustrative purposes only.

| Compound | IC50 (µM) |

| This compound | 0.15 |

| Reference Inhibitor | 0.50 |

II. Cell-Based ELOVL1 Inhibition Assay Protocol

This assay evaluates the ability of an inhibitor to reduce the levels of specific VLCFAs in a cellular context, often using patient-derived fibroblasts with elevated VLCFA levels.

A. Materials and Reagents:

-

Cell Line: Human fibroblasts from an X-ALD patient or another suitable cell line.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Reagents for Lipid Extraction: Solvents such as chloroform and methanol.

-

Internal Standards: Stable-isotope labeled fatty acids for mass spectrometry.

-

Instrumentation:

-

Cell culture incubator.

-

Mass spectrometer.

-

Standard cell culture equipment.

-

B. Experimental Workflow:

The following diagram outlines the workflow for the cell-based ELOVL1 inhibition assay.

References

Application Notes and Protocols for Cell-Based Assays of ELOVL1 Activity using HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. ELOVL1 catalyzes the initial and rate-limiting step in the fatty acid elongation cycle, primarily extending saturated and monounsaturated fatty acids.[1][2][3] Dysregulation of ELOVL1 activity and the subsequent accumulation of VLCFAs are implicated in several pathologies, most notably X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder.[4][5] Consequently, ELOVL1 has emerged as a promising therapeutic target for diseases characterized by VLCFA accumulation.

These application notes provide detailed protocols for robust and reproducible cell-based assays to quantify ELOVL1 activity in Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are a widely used and highly transfectable cell line, making them an ideal system for overexpressing ELOVL1 and for screening potential inhibitors or modulators of its activity. The protocols described herein cover methods for ELOVL1 overexpression, siRNA-mediated knockdown, and the assessment of ELOVL1 activity through the quantification of fatty acid elongation using stable isotope-labeled substrates and mass spectrometry.

Key Signaling and Metabolic Pathway

The following diagram illustrates the role of ELOVL1 in the elongation of very-long-chain fatty acids.

Caption: ELOVL1 catalyzes the condensation of a C22:0-CoA substrate with malonyl-CoA.

Experimental Protocols

Protocol 1: Overexpression of ELOVL1 in HEK293 Cells

This protocol describes the transient transfection of HEK293 cells to overexpress human ELOVL1.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Human ELOVL1 expression vector (e.g., pCMV-ELOVL1)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-